Atenolol

Overview

Description

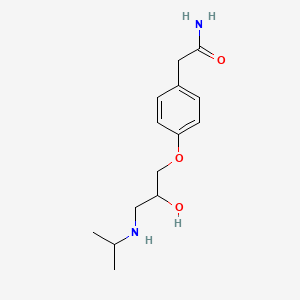

Atenolol (chemical name: 4-[2-hydroxy-3-(isopropylamino)propoxy]phenylacetamide) is a β1-selective adrenergic receptor antagonist primarily used to treat hypertension, angina, and coronary artery disease . Its structure features a phenylacetamide backbone with a hydroxy-isopropylamine side chain, conferring cardioselectivity and reduced bronchoconstrictive effects compared to non-selective beta-blockers. This compound is often combined with diuretics or ACE inhibitors to enhance efficacy in heart failure management .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atenolol can be synthesized through a one-pot deep eutectic solvent (DES)-based sustainable protocol. This method involves the epoxide ring-opening reaction, which is conducted under mild conditions without the need for additional bases or catalysts. The overall yield of this compound using this method is 95% . Another method involves the formulation of this compound nanocrystals using high-pressure homogenization, which enhances the bioavailability of the drug .

Industrial Production Methods: The industrial production of this compound typically involves the use of deep eutectic solvents, which allow the entire process to be conducted with no need for additional bases or catalysts, in short reaction times, under mild conditions, and avoiding chromatographic purification . This method is scalable to gram-scale production, emphasizing its potential in industrial applications.

Chemical Reactions Analysis

Prodrug Hydrolysis and Transformation

Atenolol prodrugs undergo pH-dependent hydrolysis in physiological environments. For example:

-

ProD 1 :

-

ProD 2 :

The hydrolysis mechanism involves intramolecular nucleophilic catalysis by adjacent carboxylic acid groups, with cleavage rates influenced by the amine leaving group .

Environmental Degradation

This compound undergoes transformation in water treatment systems via chlorine/UV (254 nm) processes :

-

N–Cl bond formation : Chlorine reacts with the amine group.

-

Photolysis : UV cleaves the N–Cl bond, generating primary amines as major products.

-

Secondary reactions : Residual chlorine reacts with primary amine TPs, forming ammonia .

Key products include:

-

Primary amines (e.g., benzylamine derivatives)

-

Ammonia (via further oxidation)

Stability in Formulations

This compound degradation in transdermal gels is pH-dependent:

-

pH 7–7.4 : Minimal degradation over 90 days (<5% loss).

The oxidation-reduction reaction is pH-sensitive, with optimal stability at near-neutral conditions .

Scientific Research Applications

Atenolol is a beta blocker medication used primarily to treat high blood pressure and heart-associated chest pain . It is also used to prevent migraines and treat certain irregular heartbeats . this compound functions by blocking β1-adrenergic receptors in the heart, which leads to a decrease in heart rate, force of heartbeats, and blood pressure .

Medical Applications of this compound

This compound has several on-label and off-label uses :

- Hypertension: this compound is approved by the FDA for treating hypertension . However, it may not improve mortality in those with the condition .

- Angina Pectoris: this compound is approved by the FDA for the treatment of angina pectoris . It reduces oxygen demand, particularly during exercise, which can reduce the frequency of angina pectoris symptoms .

- Acute Myocardial Infarction: this compound is also approved for use in acute myocardial infarction . It can potentially improve the survival of the remaining myocardium after myocardial infarction by reducing oxygen demand .

- Arrhythmias: Off-label uses of this compound include the treatment of arrhythmias . It can control the rate of action potential generation, allowing for more effective coordinated contractions .

- Migraine Prophylaxis: this compound is used off-label for migraine prophylaxis .

- Other Off-Label Uses: Additional off-label uses include paroxysmal supraventricular tachycardia, alcohol withdrawal, thyrotoxicosis, and prophylaxis against secondary myocardial infarction . It has also been investigated for anxiety disorders .

Dosing and Administration

This compound is available in 25, 50, and 100 mg oral tablets . It was previously available as a 0.5 mg/mL solution for injection, but this formulation has been discontinued .

Adverse Effects

Common side effects of this compound include feeling tired, heart failure, dizziness, depression, and shortness of breath . Serious side effects include bronchial spasm . this compound is not recommended for use during pregnancy, and alternative drugs are preferred when breastfeeding .

Research Findings and Clinical Trials

- A meta-analysis showed a slightly higher mortality rate with this compound treatment compared to other active treatments for hypertension .

- Only the 100-mg and 200-mg doses of this compound produced a significant reduction of ST depression 24 hours after drug ingestion .

- Preliminary data suggests that this compound may be well-tolerated and effective among persons with anxiety disorders .

Contraindications

Mechanism of Action

Atenolol works by selectively blocking beta-1 adrenergic receptors in the heart. These receptors are usually occupied by catecholamines like epinephrine and norepinephrine. By blocking these receptors, this compound reduces the heart rate and workload, leading to a decrease in blood pressure and heart rate . The molecular targets involved include the beta-1 adrenergic receptors, which are part of the adrenergic receptor family.

Comparison with Similar Compounds

Comparative Pharmacology with Similar Beta-Blockers

Selectivity and Receptor Affinity

Atenolol selectively inhibits β1-adrenergic receptors, minimizing effects on β2 receptors (e.g., bronchial or vascular smooth muscle). In contrast, propranolol is non-selective, blocking both β1 and β2 receptors, while metoprolol exhibits intermediate β1 selectivity. Labetalol uniquely antagonizes α1 and β receptors, providing dual antihypertensive action .

Table 1: Selectivity and Key Pharmacological Properties

Dosage and Potency

In a double-blind crossover trial, equivalent antihypertensive effects required:

- This compound: 138 ± 13 mg/day

- Metoprolol : 234 ± 22 mg/day

- Pindolol : 24 mg/day (due to intrinsic sympathomimetic activity)

- Labetalol : 308 ± 34 mg/day .

Propranolol typically requires 40–240 mg/day, reflecting its broader receptor targets and shorter half-life .

Side Effect Profiles

- This compound/Metoprolol: Higher incidence of bradycardia (pulse rate reduction: this compound > metoprolol) .

- Pindolol : Sleep disturbances and vivid dreams due to CNS penetration .

- Labetalol : Fewer overall side effects, but orthostatic hypotension possible due to α1-blockade .

Pharmacokinetic Differences

Absorption and Distribution

- This compound: Localizes between intestinal villi, suggesting slower absorption; bioavailability ~50% .

- Metoprolol : Absorbed both inside villi tissue and between structures, with higher bioavailability (~75%) .

- Propranolol: Rapid absorption into lamina propria, contributing to near-complete bioavailability .

Duration of Action

- This compound: Sustained 24-hour blood pressure control with once-daily dosing .

- Metoprolol: Often requires twice-daily dosing (immediate-release) due to shorter half-life (3–7 hours vs. This compound’s 6–9 hours) .

Clinical Efficacy in Hypertension Management

- This compound vs. Losartan (LIFE Study): this compound-based regimens showed higher cardiovascular mortality (21% vs. 10% with losartan over 2 years), though both required thiazide diuretics for optimal BP control .

Role in Combination Therapies

This compound is frequently combined with:

- Diuretics (e.g., chlortalidone): Enhances BP reduction via volume depletion .

- Calcium Channel Blockers: Mitigates reflex tachycardia from vasodilators. In contrast, labetalol is often used as monotherapy due to its dual α/β-blockade .

Table 2: Common Combination Regimens

| Combination | Mechanism | Clinical Use |

|---|---|---|

| This compound + Chlortalidone | Synergistic BP reduction | Moderate-severe hypertension |

| Metoprolol + Amlodipine | Reduces afterload + heart rate | Angina/hypertension |

Environmental Persistence and Detection

This compound is frequently detected in drinking water (median concentration: <10 ng/L) due to incomplete metabolism and environmental stability . Its presence, alongside carbamazepine and sulfamethoxazole, serves as an indicator of pharmaceutical pollution .

Biological Activity

Atenolol is a selective beta-1 adrenergic receptor antagonist commonly used in the management of cardiovascular conditions such as hypertension and angina. Its biological activity extends beyond heart rate reduction, influencing various physiological pathways and showing potential therapeutic effects in other medical contexts. This article delves into the biological mechanisms, pharmacodynamics, and emerging research findings related to this compound.

This compound primarily acts as an antagonist to the β1-adrenergic receptors, which are predominantly located in cardiac tissues. This selective binding leads to several physiological effects:

- Reduction of Heart Rate : this compound decreases both resting and exercise heart rates by inhibiting sympathetic stimulation.

- Decreased Cardiac Output : By reducing the force of myocardial contraction, this compound lowers cardiac output.

- Blood Pressure Regulation : It effectively reduces systolic and diastolic blood pressure, both at rest and during physical exertion .

The drug's selectivity for β1 receptors is significant; it binds approximately 26 times more effectively to β1 than to β2 receptors, minimizing potential side effects associated with non-selective beta-blockers . However, at higher doses, this compound may also block β2 receptors, which can lead to bronchoconstriction in susceptible individuals.

Cardiovascular Effects

This compound's primary use is in treating hypertension and ischemic heart disease. A study involving 20 patients indicated that this compound significantly improved cardiovascular parameters without severe adverse effects. Most patients reported tolerable side effects, emphasizing its safety profile .

Effects on Anxiety Disorders

Recent investigations have explored this compound's efficacy in managing anxiety disorders. A preliminary study reported that 86% of patients experienced positive outcomes with this compound treatment, particularly those with post-traumatic stress disorder (PTSD) and other anxiety-related conditions . The findings suggest that this compound may help mitigate anxiety symptoms by blocking the physiological responses associated with stress.

Interaction with Other Compounds

Recent research has highlighted this compound's role in enhancing the efficacy of other therapeutic agents. For instance, a study demonstrated that when combined with metformin, this compound increased its effectiveness against breast cancer cell lines by inhibiting angiogenesis and tumor growth . These findings suggest a potential application of this compound in oncology, particularly in conjunction with other treatments.

Adverse Effects and Metabolic Considerations

Despite its benefits, this compound is associated with certain metabolic concerns. A study indicated that increased exposure to this compound could adversely affect fasting glucose levels, raising concerns about its long-term use in diabetic patients . Monitoring metabolic parameters is essential when prescribing this compound, especially in populations at risk for diabetes.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Atenolol in biological samples?

High-performance liquid chromatography (HPLC) with ultraviolet detection is a standard method. The mobile phase should include potassium dihydrogen phosphate (pH 3.0), methanol, and tetrahydrofuran, with sodium 1-octanesulfonate and tetrabutylammonium hydrogensulfate as ion-pairing agents. System suitability parameters, such as theoretical plates (>5,000) and symmetry factor (<1.5), must be validated for reproducibility . For plasma analysis, methods should adhere to FDA bioequivalence guidelines, including validation for accuracy, precision, and sensitivity .

Q. How can researchers assess the purity of this compound in pharmaceutical formulations?

Use HPLC with a C18 column and UV detection at 226 nm. The method requires comparing impurity peaks in the sample to a reference standard, ensuring total impurities do not exceed 1.5 times the this compound peak area. Loss on drying (<0.5%) and residue analysis are additional quality control steps .

Q. What experimental design is appropriate for evaluating this compound’s cardiovascular effects in preclinical models?

Employ randomized controlled trials (RCTs) with hypertensive animal models. Measure systolic blood pressure before and after this compound administration, using a paired t-test or ANOVA for statistical analysis. Ensure blinding and control for confounding variables like diet and stress .

Q. How should researchers handle this compound’s potential carcinogenic risks in laboratory settings?

Follow OSHA Hazard Communication Standard (HCS) guidelines. Use personal protective equipment (PPE), including gloves and eye protection, and avoid inhalation or skin contact. Document safety protocols for handling and disposal, referencing GHS08 and GHS07 classifications .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the hydrolysis kinetics of this compound prodrugs?

DFT models optimize molecular structures to calculate strain energy, bond distances (e.g., hydroxyl oxygen to amide carbonyl carbon), and attack angles. These parameters correlate with experimental half-life (t1/2) values, enabling predictions of hydrolysis rates. For example, t1/2 values for two prodrugs were calculated as 65.3 hours and 11.8 minutes, validated via experimental EM (effective molarity) measurements .

Q. What methodologies resolve contradictions in clinical data on this compound’s impact on insulin regulation?

Conduct meta-analyses to reconcile conflicting findings. For instance, while reports significant insulin fluctuations in hypertensive patients, subgroup analyses may reveal non-significant effects in individuals with baseline hypoglycemia. Address limitations by incorporating glucose tolerance tests and larger sample sizes .

Q. How can near-infrared (NIR) and mid-infrared (MIR) spectral data fusion improve detection of illegal this compound additives in herbal products?

Combine NIR (4000–11,627 cm⁻¹) and MIR spectral data using multivariate calibration transfer. NIR shows a negative correlation with this compound concentration, while MIR exhibits a positive correlation. Data fusion enhances accuracy in quantifying adulterants like Panax notoginseng mixtures, validated through partial least squares regression .

Q. What advanced statistical methods validate this compound’s efficacy in lowering systolic blood pressure?

Use hypothesis testing with z-values or t-values. For example, a sample of 150 patients showed a mean systolic pressure of 191 (SD=3) versus a population mean of 154. Calculate the z-score: , then compare to critical values for significance .

Q. How do metal ions (e.g., Ba²⁺, Ni²⁺, Ce³⁺) complex with this compound, and what are the implications for drug stability?

Spectroscopic methods (UV-Vis, IR) confirm this compound acts as a bidentate ligand via NH and deprotonated OH groups. Stability constants derived from molar conductance and thermogravimetric analysis (TGA) indicate metal-drug interactions may alter pharmacokinetics, requiring further in vivo studies .

Q. What computational tools predict this compound’s environmental persistence and bioaccumulation potential?

Apply quantitative structure-activity relationship (QSAR) models to estimate PBT (persistence, bioaccumulation, toxicity) and vPvB (very persistent, very bioaccumulative) indices. Parameters like log Kow and biodegradation half-lives inform risk assessments for aquatic ecosystems .

Q. Methodological Considerations

- Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., HPLC vs. spectroscopy) and assess study design heterogeneity (e.g., dosage, population demographics) .

- Calibration Transfer : Standardize spectral data across instruments using direct standardization or piecewise direct standardization to maintain accuracy in multi-laboratory studies .

Properties

IUPAC Name |

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022628 | |

| Record name | Atenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C | |

| Record name | SID855957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White, crystalline powder, Crystals from ethyl acetate, Colorless crystals | |

CAS No. |

29122-68-7 | |

| Record name | Atenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29122-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atenolol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | atenolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50VV3VW0TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158-160, 146 - 148 °C, 147 °C | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.